molecular formula C10H10O5 B12940204 (2S)-2-Hydroxy-2-phenylbutanedioic acid CAS No. 63137-53-1

(2S)-2-Hydroxy-2-phenylbutanedioic acid

Cat. No.: B12940204
CAS No.: 63137-53-1
M. Wt: 210.18 g/mol
InChI Key: REDMBNQXBOTRET-JTQLQIEISA-N
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Description

(S)-2-Hydroxy-2-phenylsuccinic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a succinic acid backbone. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Hydroxy-2-phenylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries. Another method includes the resolution of racemic mixtures using chiral chromatography or enzymatic resolution.

Industrial Production Methods: In industrial settings, the production of (S)-2-Hydroxy-2-phenylsuccinic acid often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their high enantioselectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxy-2-phenylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

(S)-2-Hydroxy-2-phenylsuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2-phenylsuccinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical reactions .

Comparison with Similar Compounds

  • 2-Hydroxy-2-phenylacetic acid
  • 2-Hydroxy-2-phenylpropanoic acid
  • 2-Hydroxy-2-phenylbutanoic acid

Comparison: (S)-2-Hydroxy-2-phenylsuccinic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups. This combination imparts distinct reactivity and binding properties compared to other similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Biological Activity

(2S)-2-Hydroxy-2-phenylbutanedioic acid, commonly known as (S)-(+)-phenylsuccinic acid, is a chiral compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article aims to provide a detailed overview of its biological activities, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two carboxylic acid groups and a hydroxyl group attached to a phenyl group:

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 103-18-8

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems. A study showed that it effectively inhibited lipid peroxidation in rat liver homogenates, suggesting its potential protective role against oxidative damage .

2. Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain .

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and promote cell death .

The biological activities of this compound are primarily attributed to its ability to interact with cellular signaling pathways. It is believed to modulate the expression of genes involved in oxidative stress response, inflammation, and apoptosis. Specifically, it may enhance the activity of antioxidant enzymes while downregulating pro-inflammatory mediators .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX
AnticancerInduces apoptosis

Case Study 1: Antioxidant Role in Liver Protection

In a controlled study involving rats subjected to oxidative stress, administration of this compound significantly reduced markers of liver damage, including serum alanine aminotransferase (ALT) levels. The results indicated a protective effect against hepatotoxicity induced by high-fat diets .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

A study focusing on arthritis models demonstrated that this compound treatment led to a reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls, highlighting its potential as an anti-inflammatory agent .

Properties

CAS No.

63137-53-1

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

(2S)-2-hydroxy-2-phenylbutanedioic acid

InChI

InChI=1S/C10H10O5/c11-8(12)6-10(15,9(13)14)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,11,12)(H,13,14)/t10-/m0/s1

InChI Key

REDMBNQXBOTRET-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@](CC(=O)O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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